Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 135995-45-8 . It has a molecular weight of 283.12 and a molecular formula of C11H11BrN2O2 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 283.12 and a molecular formula of C11H11BrN2O2 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Biological Evaluation
Research has focused on the synthesis of various heterocyclic compounds using Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate or similar structures as precursors. These studies have explored the compound's utility in creating new chemical entities with potential anti-inflammatory, analgesic, antipyretic, and anti-ulcerogenic activities. For example, studies have prepared a series of ethyl esters and corresponding carboxylic acids by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines and evaluated their biological activities (Abignente et al., 1984).
Antiviral Activity
Another significant application involves the evaluation of derivatives for their antiviral properties, specifically against hepatitis B virus (HBV). A study synthesized a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives and tested them for their anti-HBV activity and cytotoxicity, identifying compounds with promising inhibitory effects on HBV DNA replication (Chen et al., 2011).
Antioxidant and Antimicrobial Activities
The synthesis of novel heterocyclic compounds utilizing this compound or similar structures has also been reported for their potential antioxidant and antimicrobial activities. One study reported the microwave-assisted synthesis of thiazolopyrimidine derivatives showing moderate to good biological activities, indicating the compound's relevance in developing new antimicrobial and antioxidant agents (Youssef & Amin, 2012).
Phosphine-Catalyzed Annulations
This compound has been explored in phosphine-catalyzed [4 + 2] annulation reactions, demonstrating its versatility in organic synthesis. Such studies have led to the development of highly functionalized tetrahydropyridines, showcasing the compound's utility in constructing complex molecular architectures (Zhu et al., 2003).
Safety and Hazards
The safety information for Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate indicates that it is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Properties
IUPAC Name |
ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-7(2)4-5-8(12)10(14)13-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVBSXMGJRXQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC=C(C2=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599308 | |
Record name | Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135995-45-8 | |
Record name | Ethyl 8-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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